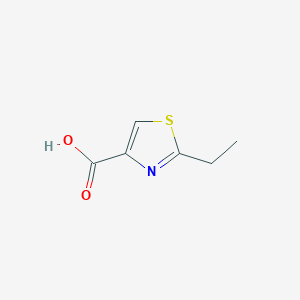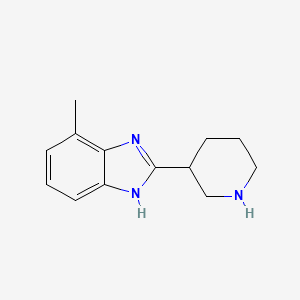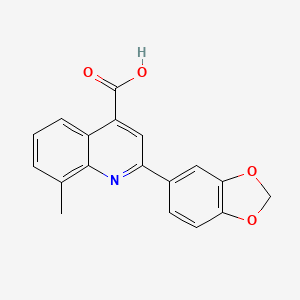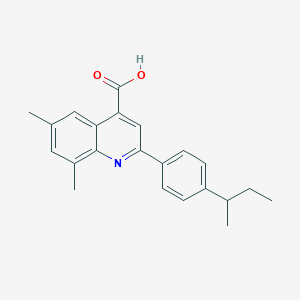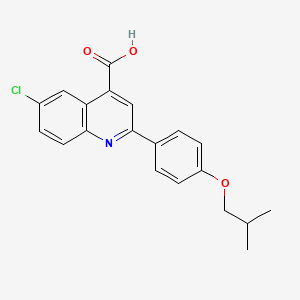![molecular formula C13H13ClFN3OS B1326635 4-Allyl-5-[1-(2-Chlor-4-fluorphenoxy)ethyl]-4H-1,2,4-triazol-3-thiol CAS No. 862650-04-2](/img/structure/B1326635.png)
4-Allyl-5-[1-(2-Chlor-4-fluorphenoxy)ethyl]-4H-1,2,4-triazol-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-allyl-5-[1-(2-chloro-4-fluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol" is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The 1,2,4-triazole derivatives are known for their wide range of biological activities, including anti-inflammatory properties, as well as their potential use in corrosion inhibition .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives typically involves the reaction of various organic compounds to introduce different substituents on the triazole ring. For instance, the synthesis of a related compound, 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol, involves obtaining raw alkyl derivatives from a precursor triazole compound . The synthesis is considered relatively simple, which is advantageous for drug development due to the ease of obtaining various derivatives with potential pharmacological effects.
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives is characterized by the presence of a triazole ring, which can form dihedral angles with substituted benzene rings, as observed in a related compound . The presence of substituents like allyl and chloro-fluorophenoxy groups can influence the overall geometry and electronic distribution within the molecule, affecting its reactivity and interaction with biological targets.
Chemical Reactions Analysis
1,2,4-Triazole derivatives can participate in various chemical reactions, primarily due to the reactivity of the triazole ring and the substituents attached to it. The introduction of alkyl groups can lead to changes in the compound's affinity and selectivity towards biological targets, such as COX-1 and COX-2 enzymes, which are implicated in the inflammatory response . The specific chemical reactions and interactions of "4-allyl-5-[1-(2-chloro-4-fluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol" would depend on the nature of its substituents and the biological environment.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives are influenced by their molecular structure. The presence of hydrogen bonds and C-H···π interactions can stabilize the crystal structure of these compounds . Spectroscopic methods such as FT-IR, UV-visible, and NMR are commonly used to characterize these compounds and confirm their structures . Theoretical calculations, including density functional theory (DFT) and Hartree-Fock (HF) methods, can predict various properties such as vibrational frequencies, chemical shifts, and electronic transitions, which often show good agreement with experimental data .
Wissenschaftliche Forschungsanwendungen
Ich habe mehrere Quellen gefunden, die die Anwendungen von Triazolderivaten diskutieren, die eng mit der Verbindung verwandt sind, an der Sie interessiert sind. Hier ist eine umfassende Analyse, die sich auf sechs einzigartige Anwendungen konzentriert:
Antibakterielle und Antimykotische Aktivität
Triazolderivate wurden synthetisiert und auf ihre antibakterielle und antimykotische Wirkung gegen verschiedene Krankheitserreger wie Escherichia coli, Bacillus subtilis, Salmonella enteritidis, Staphylococcus aureus, Aspergillus niger und Candida albicans getestet .
Bewertung der Antikrebsaktivität
Einige Triazolverbindungen wurden auf ihre Antikrebsaktivität untersucht. Die biologischen Ergebnisse wurden im Allgemeinen in Form von IC50 ausgedrückt, was die Wirksamkeit dieser Verbindungen gegen verschiedene Krebszelllinien, einschließlich Brustkrebs (MCF-7) und Gebärmutterhalskrebs (Hela) Zelllinien, angibt .
Antivirale Aktivität
Indolderivate mit einer Triazolkomponente wurden hergestellt und auf ihre antivirale Aktivität gegen eine breite Palette von RNA- und DNA-Viren untersucht .
Chemische Synthese
Die Verbindung ist käuflich zu erwerben und wird in der chemischen Synthese als Zwischenprodukt oder Reagenz für weitere chemische Reaktionen verwendet .
Safety and Hazards
The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .
Eigenschaften
IUPAC Name |
3-[1-(2-chloro-4-fluorophenoxy)ethyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClFN3OS/c1-3-6-18-12(16-17-13(18)20)8(2)19-11-5-4-9(15)7-10(11)14/h3-5,7-8H,1,6H2,2H3,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDIFJRTZLBYUOI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NNC(=S)N1CC=C)OC2=C(C=C(C=C2)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClFN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(6-Methoxy-3-pyridyl)-N-[2-methyl-3-[(6-oxo-4-piperazin-1-yl-pyridazin-1-yl)methyl]phenyl]benzamide](/img/structure/B1326552.png)


![1-Benzyl-1,9-diazaspiro[5.5]undecane](/img/structure/B1326558.png)
![Tert-butyl 1-benzyl-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1326559.png)
